4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
4-amino-1-ethyl-N-propylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-3-5-11-9(14)8-7(10)6-13(4-2)12-8;/h6H,3-5,10H2,1-2H3,(H,11,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYZTAKXDSQSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1N)CC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide hydrochloride typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring is usually formed by the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of Substituents: The ethyl and propyl groups are introduced through nucleophilic substitution reactions.
Amination: The amino group is introduced by reacting the intermediate with ammonia or an amine source.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or amides.
Substitution: The ethyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amines, amides.
Substitution Products: Derivatives with different alkyl or aryl groups.
Scientific Research Applications
4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide and its derivatives have diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Specifically, the hydrochloride form, 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide hydrochloride, has garnered interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Scientific Research Applications
4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide serves as a versatile building block for synthesizing complex molecules, particularly in pharmaceutical development. It is also used to study enzyme inhibition and receptor binding because of its ability to interact with biological macromolecules. This compound has potential therapeutic applications, including use as an anti-inflammatory and anticancer agent. Additionally, it is used in synthesizing various industrial chemicals and materials, including polymers and dyes.
4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide's biological activity is attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition The compound exhibits inhibitory effects on various enzymes, especially those involved in metabolic pathways related to cancer progression. For example, it inhibits aldo-keto reductase AKR1C3, which plays a significant role in steroid metabolism and cancer cell proliferation.
- Receptor Modulation This compound may interact with G-protein-coupled receptors (GPCRs), which are critical targets for drug development due to their involvement in numerous physiological processes.
Anticancer Activity
Pyrazole-3-carboxamide derivatives have demonstrated an antiproliferative effect on cancer cells, kinase inhibition, and DNA-binding interactions, suggesting DNA may be a potential target for these pyrazole derivatives .
Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. One study confirmed the anti-inflammatory effect of a bisindole-substituted 3AP, which reduced microglial activation and astrocyte proliferation in the brains of LPS-injected mice . Specifically, 4-amino-5-phenylpyrazoles have shown appreciable anti-inflammatory activity .
Antimicrobial Properties
In vitro tests have shown that this compound exhibits antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Chemical Reactions
4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
- Oxidation This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction Reduction reactions can convert it into different amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.
Data Table
| Compound | Chemical Formula | Key Features |
|---|---|---|
| Ethyl 4-amino-1H-pyrazole-3-carboxylate | Ethyl ester form; may have different solubility properties | |
| 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | Methyl substitution instead of ethyl; potential differences in biological activity | |
| 5-Amino-2-methylpyrazole | Different position for the amino group; may interact differently with biological systems |
Mechanism of Action
The mechanism by which 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Alkyl vs. Aryl Substituents: The target compound features smaller alkyl groups (ethyl, propyl), whereas analogs like 3a () incorporate bulky aryl and cyano groups, increasing molecular weight and melting points (e.g., 133–135°C for 3a vs.
- Salt Forms : The hydrochloride salt in the target compound improves solubility compared to neutral analogs like 3a–3p , which require organic solvents for synthesis and purification .
Commercial and Research Status
Biological Activity
4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological effects, supported by recent research findings and case studies.
- Chemical Name: 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide hydrochloride
- CAS Number: 1185005-86-0
- Molecular Formula: C8H14N4O·HCl
Anticancer Activity
Research indicates that pyrazole derivatives, including 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide hydrochloride, exhibit significant anticancer properties.
-
Mechanism of Action :
- These compounds often induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators such as Bcl-2 and Bax. For instance, studies have shown that certain pyrazole derivatives can block the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cell lines like HeLa and A549 .
-
Case Studies :
- A study by Xia et al. demonstrated that a related pyrazole derivative displayed significant antitumor activity with an IC50 value of 49.85 μM against tumor cell lines .
- Another investigation found that certain pyrazoles inhibited Aurora-A kinase with an IC50 of 0.067 µM, indicating their potential as targeted cancer therapies .
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 4-Amino-Pyrazole | Aurora-A Kinase | 0.067 | Various |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-pyrazole | NCI-H460 | 0.95 | Lung Cancer |
| 4-Amino-Pyrazole Derivative | EGFR | 4.22 | A549 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles is also notable:
- Inhibition of Pro-inflammatory Pathways :
- Research Findings :
Toxicity and Safety
While the therapeutic potential is promising, toxicity profiles must also be considered:
- Toxicity Studies :
- Some studies indicated moderate toxicity levels in human dermal fibroblasts (HDF) for certain aminopyrazoles, necessitating careful evaluation during drug development .
- The structure–activity relationship (SAR) analyses suggest that modifications can lead to increased toxicity; thus, optimizing these compounds for safety is crucial.
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for developing more effective derivatives:
Q & A
Q. What are the recommended synthetic routes for 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide hydrochloride?
- Methodological Answer : The synthesis of pyrazole carboxamide derivatives typically involves coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in polar aprotic solvents like DMF. For example, carboxamide bond formation can be achieved by reacting activated carboxylic acid intermediates with amine-containing precursors under mild conditions (room temperature, 30-minute activation). Post-reaction, purification via preparative thin-layer chromatography (TLC) and recrystallization from ethanol ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents and confirmation of regiochemistry (e.g., δ 2.66 ppm for methyl groups in pyrazole derivatives) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns (e.g., [M+H]+ ions observed at m/z 403–437 in ESI-MS) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (≥98% as per vendor standards) .
Q. How should researchers evaluate the compound’s stability under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures, humidity, and pH conditions. Use thermogravimetric analysis (TGA) for thermal stability and dynamic vapor sorption (DVS) for hygroscopicity. Store the compound as a lyophilized powder at –20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method predict energetically favorable routes, reducing trial-and-error experimentation. Pair computational predictions with high-throughput screening to validate optimal solvent systems, catalysts, and temperatures .
Q. How to resolve contradictions in reaction yields across different experimental setups?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, stoichiometry). Use factorial designs to identify interactions between variables. For instance, a central composite design can model non-linear relationships, while ANOVA (analysis of variance) pinpoints statistically significant factors. This approach minimizes experimental runs while maximizing data robustness .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer control. Optimize reactor design (e.g., packed-bed reactors for heterogeneous catalysis) and implement in-line monitoring via Raman spectroscopy or PAT (Process Analytical Technology). Scale-down experiments using microreactors can simulate large-scale conditions with minimal material waste .
Q. How to investigate structure-activity relationships (SAR) for pyrazole carboxamide derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) using modular synthetic routes. Evaluate biological activity via dose-response assays and correlate with computational descriptors (e.g., logP, polar surface area). Molecular docking studies against target proteins (e.g., kinases) can rationalize binding affinities observed in vitro .
Q. How to address discrepancies between spectroscopic data and expected structures?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- Compare experimental NMR shifts with simulated spectra from computational tools (e.g., ACD/Labs).
- Perform 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous coupling patterns.
- Use X-ray crystallography for absolute configuration determination if crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
